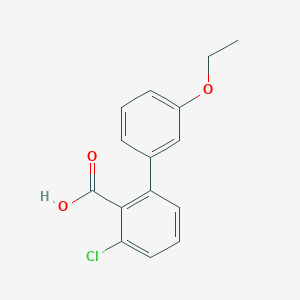
4-Chloro-3-(3-nitrophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(3-nitrophenyl)benzoic acid, 95% (4-CNB-95) is a common organic compound used in a variety of scientific research applications. 4-CNB-95 is a colorless crystalline solid with a molecular weight of 263.52 g/mol and a melting point of 176-180°C. It is insoluble in water but soluble in organic solvents such as methanol and ethanol. 4-CNB-95 is a versatile compound with a wide range of applications in various fields of research, including biochemistry, pharmacology, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(3-nitrophenyl)benzoic acid, 95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis to prepare other compounds, such as 4-chloro-3-nitrobenzaldehyde and 4-chloro-3-nitrobenzyl alcohol. It is also used in the synthesis of polymers and as a catalyst in the production of polyurethanes. 4-Chloro-3-(3-nitrophenyl)benzoic acid, 95% has been used in the synthesis of pharmaceuticals, such as the antifungal drug ketoconazole.
Wirkmechanismus
4-Chloro-3-(3-nitrophenyl)benzoic acid, 95% is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones involved in inflammation and pain. 4-Chloro-3-(3-nitrophenyl)benzoic acid, 95% binds to the active site of the enzyme, inhibiting its activity and thus reducing the production of prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX-2 by 4-Chloro-3-(3-nitrophenyl)benzoic acid, 95% leads to a variety of biochemical and physiological effects. By reducing the production of prostaglandins, 4-Chloro-3-(3-nitrophenyl)benzoic acid, 95% can reduce inflammation and pain. It has also been shown to reduce the risk of certain types of cancer, such as colorectal cancer. In addition, 4-Chloro-3-(3-nitrophenyl)benzoic acid, 95% has been shown to have anti-bacterial and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Chloro-3-(3-nitrophenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is widely available. It is also easy to synthesize and can be stored for long periods of time. However, there are some limitations to the use of 4-Chloro-3-(3-nitrophenyl)benzoic acid, 95% in laboratory experiments. It is a highly reactive compound and can be hazardous if not handled properly. In addition, it can be toxic if ingested or inhaled.
Zukünftige Richtungen
The use of 4-Chloro-3-(3-nitrophenyl)benzoic acid, 95% in scientific research is still in its infancy, and there are many potential future directions for its use. It could be used to develop new drugs for the treatment of cancer or other diseases. It could also be used to develop new polymers for use in medical devices or other applications. In addition, 4-Chloro-3-(3-nitrophenyl)benzoic acid, 95% could be used to develop new methods for synthesizing other compounds. Finally, 4-Chloro-3-(3-nitrophenyl)benzoic acid, 95% could be used to develop new analytical techniques for detecting and quantifying compounds in biological samples.
Synthesemethoden
4-Chloro-3-(3-nitrophenyl)benzoic acid, 95% can be synthesized by the nitration of 4-chlorobenzoic acid with a mixture of sulfuric and nitric acids. The reaction proceeds in two steps, with the first step involving the formation of the nitronate ion and the second step involving the formation of 4-Chloro-3-(3-nitrophenyl)benzoic acid, 95%. The reaction can be carried out in a sealed glass vessel at temperatures ranging from 0°C to 100°C. The reaction is typically complete within 1-2 hours.
Eigenschaften
IUPAC Name |
4-chloro-3-(3-nitrophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGLXTJESLBAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690060 |
Source


|
| Record name | 6-Chloro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-81-8 |
Source


|
| Record name | 6-Chloro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














